molecular formula C12H13N3O2 B12282145 2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine

2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine

Cat. No.: B12282145
M. Wt: 231.25 g/mol
InChI Key: KEUGHKSUEBOAQK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxy-phenyl)-pyrimidin-5-ylamine is an organic compound that features a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-phenyl)-pyrimidin-5-ylamine typically involves the condensation of 3,4-dimethoxybenzaldehyde with guanidine to form the pyrimidine ring, followed by amination at the 5-position. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-pyrimidin-5-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

2-(3,4-Dimethoxy-phenyl)-pyrimidin-5-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-pyrimidin-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxy-phenyl)-pyrimidin-5-ylamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)pyrimidin-5-amine

InChI

InChI=1S/C12H13N3O2/c1-16-10-4-3-8(5-11(10)17-2)12-14-6-9(13)7-15-12/h3-7H,13H2,1-2H3

InChI Key

KEUGHKSUEBOAQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=N2)N)OC

Origin of Product

United States

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